3-[[4-[4-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride; sulfuric acid
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Overview
Description
3-[[4-[4-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with diamino and dichlorophenyl groups, a butyl chain, and a benzenesulfonyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-[4-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride typically involves multiple steps, starting with the preparation of the pyrimidine core. The diamino and dichlorophenyl groups are introduced through nucleophilic substitution reactions. The butyl chain is then attached via alkylation reactions. Finally, the benzenesulfonyl fluoride moiety is introduced through sulfonylation reactions using reagents such as benzenesulfonyl chloride and fluoride sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure the desired product’s consistency .
Chemical Reactions Analysis
Types of Reactions
3-[[4-[4-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-[[4-[4-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or molecular probe.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[4-[4-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, including the inhibition of cell proliferation or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms, used in the production of dyes and herbicides.
Bioplastics: Polymers derived from renewable resources, used in environmentally friendly materials.
Uniqueness
3-[[4-[4-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride is unique due to its complex structure, which combines multiple functional groups, allowing for diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
25288-24-8 |
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Molecular Formula |
C27H26Cl2FN5O7S2 |
Molecular Weight |
686.6 g/mol |
IUPAC Name |
3-[[4-[4-[2,6-diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]butyl]phenyl]carbamoyl]benzenesulfonyl fluoride;sulfuric acid |
InChI |
InChI=1S/C27H24Cl2FN5O3S.H2O4S/c28-21-13-10-17(15-22(21)29)24-23(34-27(32)35-25(24)31)7-2-1-4-16-8-11-19(12-9-16)33-26(36)18-5-3-6-20(14-18)39(30,37)38;1-5(2,3)4/h3,5-6,8-15H,1-2,4,7H2,(H,33,36)(H4,31,32,34,35);(H2,1,2,3,4) |
InChI Key |
KSPPXEYIABMOHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)F)C(=O)NC2=CC=C(C=C2)CCCCC3=C(C(=NC(=N3)N)N)C4=CC(=C(C=C4)Cl)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
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